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Compound of Interest

Compound Name: Jatrophane 2

Cat. No.: B8260490 Get Quote

Jatrophane diterpenes are a class of macrocyclic natural products found almost exclusively

within the Euphorbiaceae and Thymelaeaceae plant families.[1] These compounds are

characterized by a highly functionalized bicyclic [10.3.0] pentadecane core.[2] The significant

structural diversity within this class arises from varied oxygenation patterns on the core

skeleton and the presence of different ester groups.[2][3] Jatrophanes have garnered

considerable scientific interest due to their wide range of biological activities, including

antitumor, cytotoxic, antiviral, and multidrug resistance (MDR) reversing properties.[1]

This guide focuses on the structure elucidation of a specific jatrophane polyester, herein

referred to as Jatrophane 2, isolated from Euphorbia platyphyllos L. The elucidation process

serves as a case study in the application of modern spectroscopic techniques to determine the

complex structure and stereochemistry of natural products.

Experimental Protocols
The successful elucidation of Jatrophane 2's structure relied on a systematic workflow

involving isolation, purification, and comprehensive spectroscopic analysis.

Isolation and Purification
The initial step involves the extraction of metabolites from the plant material, followed by a

multi-step chromatographic purification process to isolate the pure compound.

Extraction: The whole, dried plants of E. platyphyllos were subjected to a chloroform (CHCl₃)

extraction.
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Initial Chromatography: The crude CHCl₃ extract was first fractionated using polyamide

column chromatography.

Further Separation: Fractions of interest were further separated using a combination of

Vacuum Liquid Chromatography (VLC) and preparative Thin-Layer Chromatography (TLC)

on silica gel.

Final Purification: The final purification of Jatrophane 2 was achieved through High-

Performance Liquid Chromatography (HPLC), utilizing both normal-phase (NP) and

reversed-phase (RP) conditions to yield the pure compound.

// Nodes Plant [label="Dried E. platyphyllos Plant Material", fillcolor="#F1F3F4",

fontcolor="#202124"]; Extract [label="Crude CHCl3 Extract", fillcolor="#F1F3F4",

fontcolor="#202124"]; Polyamide [label="Polyamide Column Chromatography",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fractions [label="Enriched Diterpene Fractions",

fillcolor="#F1F3F4", fontcolor="#202124"]; VLC_TLC [label="VLC & Prep-TLC (Silica Gel)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; SemiPure [label="Semi-Purified Fractions",

fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="NP & RP-HPLC", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Pure [label="Pure Jatrophane 2", fillcolor="#FBBC05",

fontcolor="#202124"];

// Nodes Plant [label="Dried E. platyphyllos Plant Material", fillcolor="#F1F3F4",

fontcolor="#202124"]; Extract [label="Crude CHCl3 Extract", fillcolor="#F1F3F4",

fontcolor="#202124"]; Polyamide [label="Polyamide Column Chromatography",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fractions [label="Enriched Diterpene Fractions",

fillcolor="#F1F3F4", fontcolor="#202124"]; VLC_TLC [label="VLC & Prep-TLC (Silica Gel)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; SemiPure [label="Semi-Purified Fractions",

fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="NP & RP-HPLC", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Pure [label="Pure Jatrophane 2", fillcolor="#FBBC05",

fontcolor="#202124"];

// Edges Plant -> Extract [label="CHCl3 Extraction"]; Extract -> Polyamide; Polyamide ->

Fractions; Fractions -> VLC_TLC; VLC_TLC -> SemiPure; SemiPure -> HPLC; HPLC -> Pure;

} Caption: Isolation and Purification Workflow for Jatrophane 2.
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A suite of spectroscopic methods was employed to determine the planar structure and relative

stereochemistry of Jatrophane 2.

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-

ESI-MS) was used to determine the exact mass of the molecule, which in turn allowed for

the calculation of its molecular formula.

1D NMR Spectroscopy: ¹H-NMR (Proton NMR) and JMOD (or ¹³C-DEPT) experiments were

conducted to identify the types of protons and carbons (CH₃, CH₂, CH, C) present in the

molecule.

2D NMR Spectroscopy: A series of 2D NMR experiments were critical for assembling the

molecular structure:

¹H,¹H-COSY (Correlation Spectroscopy): Used to identify proton-proton (H-H) spin-spin

coupling networks, establishing connectivity between adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single

Quantum Coherence): Correlated directly bonded protons and carbons (C-H).

HMBC (Heteronuclear Multiple Bond Correlation): Revealed long-range correlations (2-3

bonds) between protons and carbons (H-C), which was essential for connecting the COSY

fragments and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about the spatial

proximity of protons, which was crucial for determining the relative configuration and

conformation of the molecule.

Data Presentation
The structure of Jatrophane 2 was determined to be (5E,11E)-7β,8β,9α,11E,14β,15β-

pentaacetoxy-3β-(benzoyloxy)jatropha-5,11-diene. The following tables summarize the key

NMR spectroscopic data that led to this conclusion.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Jatrophane 2
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Position δC (ppm)
δH (ppm, J in
Hz)

Key HMBC
Correlations
(H to C)

Key NOESY
Correlations

1 48.1 2.56 (d), 3.95 (d) C-2, C-14, C-15 -

2 87.7 - - -

3 82.3 4.94
C-2, C-4, C-5, C-

16
H-4, H-16

4 47.6 2.85 (d) C-3, C-5, C-15
H-3, H-7, H-8, H-

13

5 68.8 6.52 C-3, C-4, C-15 H-9

6 142.4 - - -

7 76.78 4.97 (d) C-5, C-6, C-8
H-4, H-8, H-13,

H-17

8 77.92 5.60
C-6, C-7, C-9, C-

10
H-4, H-7, H-19

9 72.3 -
C-10, C-11, C-

18, C-19
H-5, H-18

10 40.7 - - -

11 135.7 5.63 (d, 16.0) C-9, C-10, C-13 -

12 134.1
5.54 (dd, 16.0,

10.0)
C-10, C-13, C-14 -

13 3.60 (dq)
C-11, C-12, C-

14, C-20
H-4, H-14

14 78.7 5.97
C-1, C-12, C-13,

C-20
H-13

15 90.2 - C-1, C-5, C-14 -

16 18.58 - - H-3
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17 114.8 5.18 (s), 4.82 (s) C-5, C-6, C-7
H-4, H-7, H-8, H-

13

18 26.91 0.92 C-9, C-10, C-19 H-9

19 23.29 0.88 C-9, C-10, C-18 H-8

20 18.33 1.04 C-12, C-13, C-14 -

BzO-3 166.0 8.11, 7.56, 7.45 C-3 -

AcO 169-171
1.8-2.2 (multiple

s)

Respective C-

positions
-

Note: Specific chemical shift values (δ) are compiled from representative data for jatrophane

polyesters and may vary slightly between different literature sources. Key correlations are

based on the described elucidation process.

Structural Assembly and Stereochemistry
The final structure was pieced together like a puzzle using the data from 2D NMR experiments.

Planar Structure Assembly:

COSY experiments established key proton connectivity fragments, such as the spin

systems from H-3 through H-5 and H-11 through H-20.

HMBC correlations were vital to connect these fragments. For instance, correlations from

H-5 to C-3 and C-15, and from the methyl protons H₃-18/H₃-19 to C-9 and C-10, allowed

for the assembly of the macrocyclic core. The location of the benzoyloxy (BzO) group at C-

3 was confirmed by comparing chemical shifts with known compounds and through HMBC

correlations.

Stereochemistry Determination:

The relative configuration was established using NOESY. The H-4 proton was used as a

reference point and assigned an α-orientation.
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Observed NOE correlations between H-4 and protons H-3, H-7, H-8, and H-13 indicated

that these protons were all on the same (α) face of the molecule.

Conversely, an NOE cross-peak between H-5 and H-9 suggested these protons were on

the opposite (β) face.

The E-configuration of the double bonds at C-5 and C-11 was determined by large

coupling constants (J ≈ 16.0 Hz for H-11/H-12) and key NOESY correlations.

In some cases for related jatrophane diterpenoids, single-crystal X-ray diffraction is used to

unambiguously determine the absolute configuration. For Jatrophane 2 from E. platyphyllos,

the structure was confidently assigned based on the comprehensive NMR analysis.

Conclusion
The structure elucidation of Jatrophane 2 is a testament to the power of a combined analytical

approach. Through systematic isolation and the integrated application of 1D and 2D NMR

spectroscopy along with mass spectrometry, the complete chemical structure and relative

stereochemistry were successfully determined. This detailed structural information is

fundamental for further research into the biological activities and therapeutic potential of this

fascinating class of natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. peptid.chem.elte.hu [peptid.chem.elte.hu]

2. Secure Verification [cer.ihtm.bg.ac.rs]

3. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and
Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction to Jatrophane Diterpenes]. BenchChem,
[2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b8260490?utm_src=pdf-body
https://www.benchchem.com/product/b8260490?utm_src=pdf-body
https://www.benchchem.com/product/b8260490?utm_src=pdf-custom-synthesis
https://peptid.chem.elte.hu/files/Jatrophane.pdf
https://cer.ihtm.bg.ac.rs/bitstream/handle/123456789/4910/5document.pdf?sequence=1&isAllowed=y
https://pmc.ncbi.nlm.nih.gov/articles/PMC9863522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9863522/
https://www.benchchem.com/product/b8260490#jatrophane-2-structure-elucidation
https://www.benchchem.com/product/b8260490#jatrophane-2-structure-elucidation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8260490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b8260490#jatrophane-2-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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